3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid

Physicochemical Properties Medicinal Chemistry Drug Design

This fluorinated β-cyclopropyl hydroxy acid features a unique α,α-gem-difluoro motif that drastically alters pKa (1.09) and hydrogen-bonding capacity versus non-fluorinated analogs. The rigid cyclopropyl ring enforces conformational restriction, making it an essential building block for HCV NS3/4A protease inhibitors and PROTAC degrader design. The carboxylic acid handle enables facile conjugation. Researchers requiring enhanced metabolic stability and precise ligand exit vectors will find this scaffold indispensable. Offered at ≥95% purity with global shipping. Place your order or request a bulk quotation today.

Molecular Formula C6H8F2O3
Molecular Weight 166.12 g/mol
CAS No. 681240-15-3
Cat. No. B1453742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid
CAS681240-15-3
Molecular FormulaC6H8F2O3
Molecular Weight166.12 g/mol
Structural Identifiers
SMILESC1CC1C(C(C(=O)O)(F)F)O
InChIInChI=1S/C6H8F2O3/c7-6(8,5(10)11)4(9)3-1-2-3/h3-4,9H,1-2H2,(H,10,11)
InChIKeyBZJCVJPVUQUNSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic Acid (CAS 681240-15-3): A Specialized Fluorinated Cyclopropyl Building Block for Medicinal Chemistry and Procurement


3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid (CAS 681240-15-3) is a small, fluorinated hydroxy acid characterized by a cyclopropyl group at the β-position and gem-difluoro substitution at the α-position. This structure imparts distinct physicochemical properties that differentiate it from non-fluorinated or non-cyclopropyl analogs. It is primarily employed as a versatile building block or intermediate in the synthesis of more complex molecules, particularly within medicinal chemistry programs targeting viral proteases and other enzyme inhibitors [1]. The compound is commercially available in research quantities, with a reported purity of ≥95% .

3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic Acid (CAS 681240-15-3): Why Simple Analogs Cannot Be Directly Substituted


The combination of the α,α-difluoro motif and the β-cyclopropyl group in this compound creates a unique electronic and steric environment that cannot be replicated by simple substitution with a non-fluorinated analog or a homolog with an alternative alkyl group. The gem-difluoro substitution significantly alters the acidity (pKa) and hydrogen-bonding capacity of the carboxylic acid, while the cyclopropyl ring imposes a rigid, conformationally restricted structure. These features collectively influence the compound's reactivity in downstream synthetic transformations and its binding interactions within biological targets. Substituting a close analog like 3-cyclopropyl-2-hydroxypropanoic acid (lacking fluorine) or 2,2-difluoro-3-hydroxypropanoic acid (lacking the cyclopropyl group) would result in a molecule with fundamentally different physicochemical and pharmacological properties, potentially compromising synthetic yields, target engagement, or metabolic stability in a development program .

Quantitative Differentiation: 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic Acid (CAS 681240-15-3) Versus Key Analogs


Enhanced Acidity (Lower pKa) Driven by α,α-Difluoro Substitution

The α,α-difluoro substitution in 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid significantly lowers its predicted pKa relative to its non-fluorinated analog, 3-cyclopropyl-2-hydroxypropanoic acid. This increased acidity can enhance aqueous solubility and influence binding interactions with biological targets.

Physicochemical Properties Medicinal Chemistry Drug Design

Increased Molecular Weight and Lipophilicity Compared to Non-Fluorinated Analog

The presence of two fluorine atoms in 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid results in a higher molecular weight and increased lipophilicity compared to its non-fluorinated analog. This change can modulate the compound's pharmacokinetic properties when incorporated into larger molecules.

Physicochemical Properties Drug Design Metabolic Stability

Higher Boiling Point Relative to Non-Fluorinated Core Structure

The gem-difluoro substitution in 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid leads to a higher predicted boiling point compared to 2,2-difluoro-3-hydroxypropanoic acid, which lacks the cyclopropyl ring. This difference can influence purification strategies and handling during synthesis.

Synthetic Chemistry Purification Process Development

Role as a Key Intermediate in Patented HCV Protease Inhibitor Synthesis

The difluoromethylcyclopropyl amino acid motif, for which 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid serves as a potential precursor or isostere, is a critical component in a class of HCV NS3/4A protease inhibitors developed by AbbVie. The patent literature highlights the importance of this specific substitution pattern for achieving high potency and a favorable in vitro profile, distinguishing it from earlier generation inhibitors lacking the difluorocyclopropyl group [1].

Antiviral Drug Discovery Medicinal Chemistry Process Chemistry

Optimal Scientific and Industrial Use Cases for 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic Acid (CAS 681240-15-3)


Synthesis of Advanced HCV Protease Inhibitors

The compound's core structure (difluorocyclopropyl hydroxy acid) is a key pharmacophore in potent HCV NS3/4A protease inhibitors. It can be used as a starting material or intermediate for introducing the critical difluorocyclopropyl amino acid moiety, which is associated with an improved in vitro profile compared to earlier inhibitors [1].

Medicinal Chemistry Exploration of Conformationally Restricted Scaffolds

The rigid cyclopropyl ring and the strong electron-withdrawing effect of the α,α-difluoro group make this acid a valuable scaffold for exploring structure-activity relationships (SAR). Its distinct pKa (1.09) and increased lipophilicity compared to non-fluorinated analogs can be exploited to fine-tune the physicochemical and pharmacokinetic properties of lead compounds in drug discovery programs.

Development of Fluorinated Building Blocks for Targeted Protein Degraders (PROTACs)

The carboxylic acid handle allows for facile conjugation to linkers or E3 ligase ligands. The combination of the cyclopropyl and gem-difluoro groups can impart desirable properties to the degrader molecule, such as enhanced metabolic stability and optimized linker exit vectors, making it a useful building block for PROTAC design and synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.